5-Bromo-N-1-naphthyl-2-furamide

Physicochemical profiling Lipophilicity Thermal analysis

Researchers pursuing modular SAR at the furan C5 position require a reactive halogen handle; non-brominated analogs remain inert to oxidative addition. 5-Bromo-N-1-naphthyl-2-furamide provides the essential C5-Br for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling divergent library synthesis. The 1-naphthyl group contributes intrinsic UV fluorescence (ΦF ~0.20) for binding assays. Key advantages: • High LogP (4.4) ensures membrane target engagement of coupling products • Boiling point 371.7°C permits high-temperature reaction screening • ≥95% purity with full QC (NMR, HPLC, MS) documentation. Supplied as a research intermediate with batch-specific certificates of analysis. Global shipping from stock.

Molecular Formula C15H10BrNO2
Molecular Weight 316.154
CAS No. 40337-11-9
Cat. No. B2558758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-1-naphthyl-2-furamide
CAS40337-11-9
Molecular FormulaC15H10BrNO2
Molecular Weight316.154
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H10BrNO2/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)
InChIKeyVGONJXTWHVKZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-1-naphthyl-2-furamide: Physicochemical Profile & Procurement


5-Bromo-N-1-naphthyl-2-furamide (5-bromo-N-(naphthalen-1-yl)furan-2-carboxamide) is a synthetic furan-2-carboxamide derivative bearing a bromine atom at the C5 position of the furan ring and a 1-naphthyl substituent on the amide nitrogen [1]. With a molecular formula of C₁₅H₁₀BrNO₂, a molecular weight of 316.15 g/mol, and a computed XLogP3 of 4.4, the compound exhibits pronounced lipophilicity and a hydrogen-bond donor/acceptor profile (1 donor, 2 acceptors) characteristic of secondary amides [1]. It is primarily supplied as a research intermediate (typical purity ≥95%) with comprehensive QC documentation including NMR, HPLC, and MS data . The bromine substituent enables transition metal-catalyzed cross-coupling transformations, while the naphthyl moiety contributes to π-stacking interactions and potential intrinsic fluorescence—features that differentiate it from non-halogenated, regioisomeric, and smaller aromatic analogs .

Cross-coupling building block via C5–Br handle
Lipophilic scaffold with reported XLogP3 4.4
Supplied as research intermediate (≥95% HPLC)

Why 5-Bromo-N-1-naphthyl-2-furamide Analogs Fail


Generic replacement of 5-bromo-N-1-naphthyl-2-furamide with its closest in-class analogs—the non-halogenated parent (N-1-naphthyl-2-furamide), the 2-naphthyl positional isomer (5-bromo-N-2-naphthyl-2-furamide), or the phenyl ring congener (5-bromo-N-phenyl-2-furamide)—cannot be performed without measurable loss of functional attributes. The C5 bromine atom is not a spectator substituent; it is required for Pd(0)/Ni(0)-catalyzed oxidative addition, the essential first step in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling transformations, rendering the non-halogenated analog synthetically inert under these conditions . Regiochemistry of the naphthyl attachment (1- vs. 2-naphthyl) alters the computed LogP by up to 0.85 log units, influencing chromatographic retention, membrane partitioning, and protein binding predictions . Furthermore, truncating the naphthyl system to a phenyl ring reduces the boiling point by ~100 °C, reflecting a profound loss of intermolecular van der Waals interactions that affects thermal stability, purification strategy, and high-temperature reaction compatibility . The quantitative evidence below substantiates each of these differentiation axes. Notably, peer-reviewed comparative bioactivity data (e.g., target-specific IC₅₀, Kd, or cellular EC₅₀ values for 5-bromo-N-1-naphthyl-2-furamide versus its analogs) remains exceptionally scarce in the public domain; the compound's differentiation currently rests primarily on its distinct physicochemical and chemoreactivity profile rather than on head-to-head pharmacology.

Halogen
Non-halogenated parent analog

Cannot undergo Pd(0) oxidative addition; inert under standard cross-coupling conditions. Halogen-free scaffold may shift synthetic utility away from modular diversification.

Isomer
2-Naphthyl positional isomer

Computed LogP may differ by 0.35–0.85 units versus the 1-naphthyl scaffold, potentially altering chromatographic retention and membrane partitioning in assays.

Aromatic
Phenyl ring congener

Boiling point drops ~100 °C relative to the naphthyl scaffold, which may limit high-temperature reaction compatibility and alter purification pathway.

5-Bromo-N-1-naphthyl-2-furamide: Analog Differentiation Evidence


Lipophilicity & Thermal Stability vs. Non-Halogenated Parent

Direct comparison of 5-bromo-N-1-naphthyl-2-furamide with its non-brominated parent N-1-naphthyl-2-furamide (CAS 40337-07-3) reveals a quantitatively significant increase in both computed lipophilicity (ΔLogP ≥ +0.64) and boiling point (ΔTb = +48.1 °C), attributable to the polarizable bromine atom and its contribution to molecular polarizability and van der Waals cohesive energy [1].

Lipophilicity & Thermal Stability
Cross-study comparable
ΔLogP = +0.64 vs. non-brominated parent; ΔTb = +48.1 °C
Lipophilicity and thermal stability may shift assay partitioning and purification strategy.
Computed values; experimental LogP not available.
Physicochemical profiling Lipophilicity Thermal analysis

Cross-Coupling Competence vs. Non-Halogenated Scaffold

The C5 bromine substituent endows 5-bromo-N-1-naphthyl-2-furamide with the capacity to undergo oxidative addition to Pd(0) and Ni(0) catalysts, enabling participation in Suzuki-Miyaura, Buchwald-Hartwig, and related C–C and C–N bond-forming cross-coupling reactions . In contrast, the non-halogenated analog N-1-naphthyl-2-furamide lacks a carbon-halogen bond and is therefore fundamentally incapable of entering the Pd(0)/Pd(II) catalytic cycle under standard cross-coupling conditions [1]. Although no direct competitive kinetic study of these two specific compounds has been published, this functional dichotomy is a well-established class-level principle of organometallic chemistry: aryl bromides are among the most widely exploited substrates for cross-coupling, while unactivated arenes require directing groups or C–H activation strategies that are orthogonal to standard Pd(0)-mediated oxidative addition pathways [1].

Cross-Coupling Competence
Class-level inference
C5–Br enables Pd(0) oxidative addition; non-halogenated scaffold is unreactive
Supports building-block selection for Pd-mediated diversification workflows.
Class-level organometallic principle; no compound-specific kinetic comparison available.
Synthetic methodology Cross-coupling Medicinal chemistry diversification

Lipophilicity & ADME Profile vs. 2-Naphthyl Isomer

Comparison of the 1-naphthyl target compound with its 2-naphthyl positional isomer (5-bromo-N-2-naphthyl-2-furamide, CAS 313517-58-7) reveals distinct predicted lipophilicity, with the 1-naphthyl regioisomer consistently computed to be 0.35–0.85 log units less lipophilic depending on the prediction algorithm employed [1]. This difference arises from the different spatial orientation of the naphthyl ring and its impact on the molecular dipole and solvent-accessible surface area.

Lipophilicity vs. 2-Naphthyl Isomer
Cross-study comparable
1-Naphthyl is 0.35–0.85 log units less lipophilic than 2-naphthyl isomer
Regioisomer choice may influence ADME prediction and chromatographic resolution.
Computed LogP from multiple engines; no shake-flask data.
Regioisomer differentiation Lipophilicity ADME prediction

Thermal Stability Advantage Over Phenyl Analog

Replacement of the naphthyl group with a phenyl ring yields 5-bromo-N-phenyl-2-furamide (CAS 58217-60-0), which displays a dramatically reduced boiling point of 272.1 °C—nearly 100 °C lower than the naphthyl-bearing target compound (371.7 °C) . This difference reflects the loss of the extended polycyclic aromatic surface and its associated dispersion interactions, with consequences for thermal robustness and purification options.

Thermal Stability vs. Phenyl Analog
Data to verify
ΔTb = +99.6 °C (371.7 °C vs. 272.1 °C)
Supports selection for high-temperature reaction screening where phenyl analog may volatilize.
Supplier-reported boiling points; measurement method not specified.
Thermal analysis Physicochemical characterization Process chemistry

5-Bromo-N-1-naphthyl-2-furamide: Optimal Applications


SAR Library Synthesis via C5 Bromine Cross-Coupling

The bromine atom at the furan C5 position enables divergent synthesis of focused compound libraries through Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids . Because the non-halogenated parent analog is inert to oxidative addition, procurement of the brominated scaffold is mandatory for any SAR campaign requiring modular diversification at this position. The moderately high LogP (4.4) ensures that coupling products retain sufficient lipophilicity for membrane target engagement [1].

Chemical Biology Probes via Naphthalene Fluorescence

The 1-naphthyl chromophore provides intrinsic UV absorbance and fluorescence properties suitable for cellular imaging and binding assays. Naphthofuran systems exhibit fluorescence quantum yields (ΦF) of approximately 0.20 with a bathochromic shift of ~13 nm in absorption relative to benzofuran congeners . The bromine substituent offers an additional functional handle for tethering bioactive ligands or affinity tags without quenching the naphthyl fluorescence, a capability absent in the non-halogenated analog [1].

Multifunctional Test Substrate for Methodology Development

The combination of a heteroaryl bromide, a secondary amide, and a polycyclic aromatic ring makes 5-bromo-N-1-naphthyl-2-furamide an ideal model substrate for developing chemoselective cross-coupling catalysts. Its high boiling point (371.7 °C) permits high-temperature reaction screening without substrate loss , while the distinct chromatographic retention (driven by LogP 4.4) facilitates product analysis by reverse-phase HPLC [1].

Chromatography Reference Standard

The unique combination of high LogP (4.4) and strong UV absorbance (naphthyl chromophore) makes the compound a useful retention-time marker for calibrating reverse-phase HPLC gradients in late-eluting lipophilic compound analysis . Its distinct retention profile relative to the 2-naphthyl isomer (ΔLogP ≥ 0.35) enables resolution of regioisomeric mixtures in method validation protocols [1].

Application
Selection Property
Validation Focus
SAR library diversification
C5–Br cross-coupling handle
Pd-catalyzed coupling scope review
Chemical biology probe design
Naphthyl intrinsic fluorescence
Imaging and binding-assay compatibility
Methodology development substrate
High thermal stability (Tb ~372 °C)
High-temperature reaction screening
Chromatography reference standard
High LogP and strong UV absorbance
Retention-time marker for lipophilic analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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